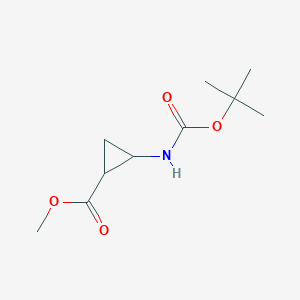
2-Ethyl-3,5-diiodopyridin-4-amine
概要
説明
2-Ethyl-3,5-diiodopyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with ethyl and diiodo groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,5-diiodopyridin-4-amine typically involves the iodination of a pyridine derivative. One common method is the direct iodination of 2-ethylpyridin-4-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Ethyl-3,5-diiodopyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products depend on the specific reaction but can include various substituted pyridines, amines, and complex organic molecules.
科学的研究の応用
2-Ethyl-3,5-diiodopyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the synthesis of biologically active molecules for studying enzyme interactions and cellular processes.
作用機序
The mechanism of action of 2-Ethyl-3,5-diiodopyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, which are crucial in biological recognition processes.
類似化合物との比較
2-Ethyl-3,5-dichloropyridin-4-amine: Similar structure but with chlorine atoms instead of iodine.
2-Ethyl-3,5-dibromopyridin-4-amine: Bromine atoms replace the iodine atoms.
2-Ethyl-3,5-difluoropyridin-4-amine: Fluorine atoms instead of iodine.
Uniqueness: 2-Ethyl-3,5-diiodopyridin-4-amine is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties. These properties can
特性
IUPAC Name |
2-ethyl-3,5-diiodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2N2/c1-2-5-6(9)7(10)4(8)3-11-5/h3H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEWMMSRYMLUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1431273.png)



![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1431279.png)






![2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1431290.png)

![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)
